molecular formula C6H5OP B3044871 Phenylphosphanone CAS No. 10052-96-7

Phenylphosphanone

Cat. No.: B3044871
CAS No.: 10052-96-7
M. Wt: 124.08 g/mol
InChI Key: SXCQOWSCNMKTFA-UHFFFAOYSA-N
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Description

Phenylphosphanone (IUPAC preferred name: this compound, PIN) is a mononuclear acyclic organophosphorus compound with the molecular formula C₆H₅–P=O . Structurally, it consists of a phosphorus atom double-bonded to an oxygen atom (P=O group) and single-bonded to a phenyl group (C₆H₅). This configuration places it in the broader class of λ⁵-phosphanones, characterized by pentavalent phosphorus centers. Unlike its tri-substituted analog Triphenyl-λ⁵-phosphanone (Triphenylphosphine oxide, (C₆H₅)₃P=O), this compound’s single phenyl substituent confers distinct electronic and steric properties, influencing its reactivity and applications .

Properties

CAS No.

10052-96-7

Molecular Formula

C6H5OP

Molecular Weight

124.08 g/mol

IUPAC Name

phosphorosobenzene

InChI

InChI=1S/C6H5OP/c7-8-6-4-2-1-3-5-6/h1-5H

InChI Key

SXCQOWSCNMKTFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P=O

Canonical SMILES

C1=CC=C(C=C1)P=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylphosphanone is part of a family of organophosphorus compounds with varying substituents and bonding motifs. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Structural Feature Related Compounds/Applications
This compound C₆H₅–P=O 1 phenyl group Mononuclear P=O core Less documented in catalysis; potential ligand or intermediate
Triphenyl-λ⁵-phosphanone (C₆H₅)₃P=O 3 phenyl groups Sterically hindered P=O core Catalyst in Staudinger reactions; ligand in metal complexes (e.g., Pd(PPh₃)₄)
N-Methylphosphanimine HP=N–CH₃ Methylimino group P=N bond (imine analog) Intermediate in phosphorus-nitrogen chemistry
Triphenylphosphine (C₆H₅)₃P 3 phenyl groups Trivalent phosphorus (P³⁺) Reducing agent in Mitsunobu reactions; precursor to oxides/sulfides
Diallylphenylphosphine C₆H₅P(CH₂CH=CH₂)₂ 2 allyl, 1 phenyl Unsaturated allyl substituents Ligand in coordination chemistry; precursor to functionalized phosphines

Key Findings and Contrasts

Electronic and Steric Effects: this compound’s single phenyl group results in a less electron-deficient phosphorus center compared to Triphenyl-λ⁵-phosphanone, which features three electron-withdrawing phenyl groups. This difference impacts their Lewis acidity and coordination behavior . The steric bulk of Triphenyl-λ⁵-phosphanone limits its reactivity in certain catalytic cycles, whereas this compound’s smaller size may enhance substrate accessibility .

Bonding Motifs: this compound’s P=O bond (bond energy ~544 kJ/mol) is stronger and more polar than the P=N bond in N-Methylphosphanimine (~290 kJ/mol), leading to divergent reactivity in hydrolysis and nucleophilic substitution . Triphenylphosphine (P³⁺) is easily oxidized to Triphenyl-λ⁵-phosphanone (P⁵⁺), whereas this compound’s P⁵⁺ state is inherent, making it less redox-active .

Applications: Triphenyl-λ⁵-phosphanone is widely used as a ligand in transition-metal catalysis (e.g., palladium cross-coupling) and as a byproduct in Wittig reactions. In contrast, this compound’s applications remain underexplored but may include niche roles in asymmetric catalysis due to its simpler structure . Diallylphenylphosphine’s allyl groups enable cycloaddition or polymerization reactions, distinguishing it from this compound’s inert P=O system .

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